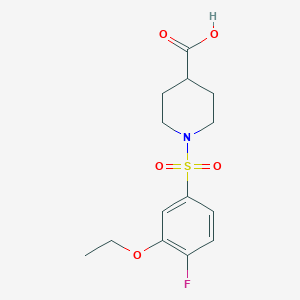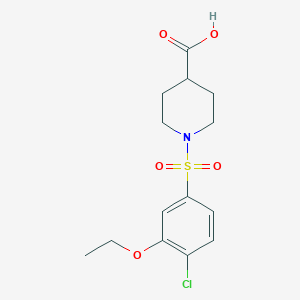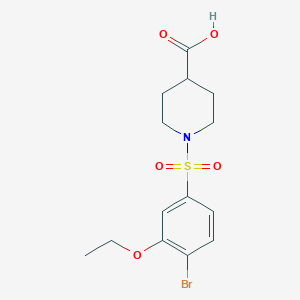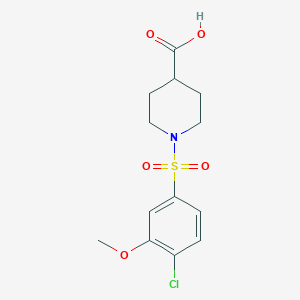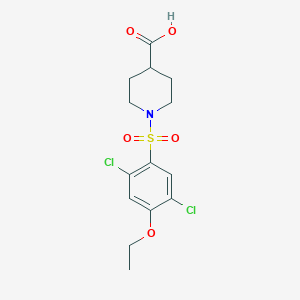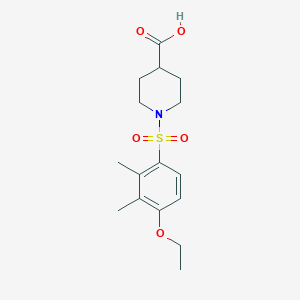![molecular formula C15H21BrN2O4S B513107 1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-61-6](/img/structure/B513107.png)
1-[4-(4-Bromo-3-propoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure . Their structures were characterized by IR, 1H NMR, 13C NMR, and mass spectral technique . The synthesized compounds were evaluated for drug likeness or “drugability” according to Lipinski’s rule of five (RO5) .Molecular Structure Analysis
The structure of similar compounds has been confirmed by FTIR, 1H and 13C NMR, HRMS, and X-ray single crystal diffraction . The structure is stabilized via inter- as well as intra- C–H…O interactions and intra hydrogen bonding C–H…N interactions . The Hirshfeld surface intermolecular interactions are studied using the crystal structure .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include intramolecular cyclization of the respective 1-(2-arylhydrazono)-1-(4-arylpiperazin-1-yl)propan-2-ones, mediated by polyphosphoric acid (PPA) . The amidrazones themselves were synthesized via direct interaction of the appropriate hydrazonoyl chlorides with the corresponding N-substituted piperazine in the presence of triethylamine .科学的研究の応用
Structural and Synthetic Approaches
The synthesis and structural elucidation of compounds related to piperazine derivatives, including those with bromo, propoxy, and benzenesulfonyl groups, have been the subject of scientific investigations. For instance, studies on piperazine-based structures reveal extensive intermolecular hydrogen bonding patterns, contributing to their stability and potential for further chemical modifications (Zhenhua Li & K. Su, 2007). Another research outlines the synthesis of piperazine-1,4-diium derivatives, emphasizing the three-dimensional network formed through hydrogen bonds, showcasing the structural versatility of piperazine compounds (K. Su & Zhenhua Li, 2007).
Material Science Applications
In material science, propargyl ether-containing phosphinated benzoxazine, synthesized from related compounds, demonstrates high thermal properties and low dielectric constants. This suggests potential applications in crafting advanced epoxy thermosets with improved thermal stability and electrical properties (C. Lin et al., 2014).
Biological Activity
Research into piperazine derivatives for potential analgesic and anti-inflammatory activities has been explored, with some compounds showing higher effectiveness than standard treatments. This indicates the promise of piperazine structures in developing new therapeutic agents (E. Palaska et al., 1993).
Chemical Synthesis and Modifications
Synthetic methodologies for creating complex piperazine-based molecules through various chemical reactions have been developed. For example, the synthesis of 1,4-bis(3'-bromopropionyl) piperazine-2,3-14C highlights the versatility and reactivity of piperazine compounds, offering pathways for generating labeled compounds for scientific studies (A. Kagemoto et al., 1973).
Advanced Synthetic Techniques
Advancements in synthetic techniques, such as visible-light-driven carboxylic amine protocols (CLAP), have been applied to synthesize substituted piperazines, showcasing the efficiency of modern synthetic methods in creating piperazine scaffolds under both batch and flow conditions (Robin Gueret et al., 2020).
特性
IUPAC Name |
1-[4-(4-bromo-3-propoxyphenyl)sulfonylpiperazin-1-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21BrN2O4S/c1-3-10-22-15-11-13(4-5-14(15)16)23(20,21)18-8-6-17(7-9-18)12(2)19/h4-5,11H,3,6-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHAXXZBWXYPQCH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)C(=O)C)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21BrN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

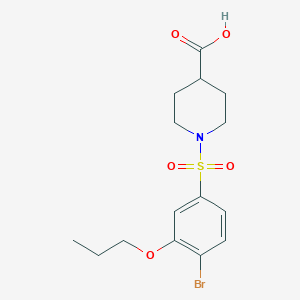
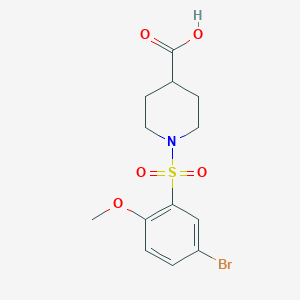
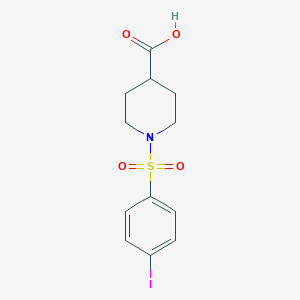
![1-[(4-Ethoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513028.png)
![1-[(4-Methoxy-1-naphthyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513029.png)

![1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B513035.png)
![1-[(4-Propoxynaphthyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B513039.png)
